molecular formula C19H22BrN3O3S B4705421 N-(2-bromophenyl)-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide

N-(2-bromophenyl)-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide

Cat. No. B4705421
M. Wt: 452.4 g/mol
InChI Key: BFTXOPNYXZUVHQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide, also known as BRL-15572, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a piperazinecarboxamide derivative that has been shown to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel.

Mechanism of Action

N-(2-bromophenyl)-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide is a potent and selective inhibitor of TRPV1. TRPV1 is a ligand-gated ion channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. When TRPV1 is activated, it leads to the influx of calcium ions into the cell, which can cause pain, inflammation, and other physiological responses. This compound inhibits the activity of TRPV1 by binding to a specific site on the channel, which prevents the influx of calcium ions into the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce pain and inflammation in animal models of chronic pain and inflammatory diseases. This compound has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by preventing neuronal damage and death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. This compound has also been shown to have good bioavailability and pharmacokinetic properties in animal models, which makes it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. One limitation is that it is a non-specific inhibitor of TRPV1, which can lead to off-target effects. Additionally, this compound has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in chronic pain, inflammatory diseases, and other conditions. Another direction is to develop more potent and selective inhibitors of TRPV1 based on the structure of this compound. Additionally, future research could focus on testing the safety and efficacy of this compound in human clinical trials to determine its potential as a therapeutic drug.

Scientific Research Applications

N-(2-bromophenyl)-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of disease conditions. TRPV1 is a non-selective cation channel that is involved in the perception of pain, temperature, and inflammation. This compound has been shown to inhibit the activity of TRPV1, which makes it a potential candidate for the treatment of chronic pain, inflammatory diseases, and other conditions.

properties

IUPAC Name

N-(2-bromophenyl)-4-(2,5-dimethylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O3S/c1-14-7-8-15(2)18(13-14)27(25,26)23-11-9-22(10-12-23)19(24)21-17-6-4-3-5-16(17)20/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTXOPNYXZUVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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